molecular formula C72H112N22O17S2 B2834264 ELA-14 negative control

ELA-14 negative control

Cat. No.: B2834264
M. Wt: 1621.9 g/mol
InChI Key: GAICDMQRJWUXLP-YYZDMLIRSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Overview of the ELABELA Peptide Family and its Physiological Significance

The ELABELA (ELA) peptide family consists of a group of small, secreted peptides that have been identified as crucial signaling molecules. researchgate.netnih.gov These peptides are derived from a larger precursor protein and are processed into various active forms. mdpi.comdigitellinc.com Their discovery has opened new avenues for understanding fundamental biological processes and their dysregulation in disease.

ELABELA was initially discovered for its vital role in embryonic development. nih.govnih.gov It is now known to be a family of peptides, with different lengths, such as ELA-32, ELA-21, and ELA-11, all originating from a 54-amino acid precursor. mdpi.comresearchgate.net One of the well-studied bioactive fragments is ELA-14, a 14-amino acid peptide. novoprolabs.comrndsystems.com ELA-14 is a potent agonist of the apelin receptor, meaning it can bind to and activate the receptor to elicit a biological response. tocris.com Research has shown that ELA-14 can influence cardiovascular functions, such as reducing arterial pressure. tocris.comahajournals.org The study of specific fragments like ELA-14 allows for a more detailed understanding of the structure-activity relationship of the ELABELA peptides. novoprolabs.com

The Apelin Receptor, also known as APJ, is a G-protein coupled receptor (GPCR) that was first identified in 1993. nih.govbioscientifica.com It remained an "orphan" receptor until the discovery of its first endogenous ligand, apelin. nih.govbioscientifica.com Subsequently, ELABELA was identified as a second endogenous ligand for APJ. researchgate.netnih.gov The activation of the Apelin Receptor by its ligands, including apelin and ELABELA peptides, triggers a cascade of intracellular signaling events. nih.govfrontiersin.org This signaling is involved in a wide array of physiological functions, including:

Cardiovascular regulation: The apelin/APJ system plays a significant role in regulating blood pressure, cardiac contractility, and angiogenesis (the formation of new blood vessels). nih.govscbt.com

Fluid homeostasis: The receptor and its ligands are highly expressed in regions of the brain that control water balance. nih.govbioscientifica.com

Energy metabolism: The system is implicated in the regulation of glucose and lipid metabolism. nih.govscbt.com

The multifaceted roles of the Apelin Receptor make it a compelling target for therapeutic intervention in various diseases. researchgate.netnih.gov

Contextualization of ELABELA and ELABELA-Derived Peptides (e.g., ELA-14)

Foundational Principles of Experimental Controls in Scientific Inquiry

To confidently attribute an observed effect to a specific variable, such as the action of ELA-14 on the Apelin Receptor, scientists must employ a variety of controls. wikipedia.orgscienceready.com.au These controls serve as benchmarks for comparison and help to eliminate alternative explanations for the experimental results. fiveable.menumberanalytics.com

A negative control is a crucial component of a well-designed experiment. wikipedia.orgscienceready.com.au It is a sample or group that is treated in the same way as the experimental group but is not expected to produce a positive result. scienceready.com.aurockland.com The primary purpose of a negative control is to demonstrate that any observed effect in the experimental group is due to the treatment itself and not some other unforeseen factor. scienceready.com.aunih.gov For instance, in an experiment testing the effect of a drug, the negative control group might receive no treatment at all. labonline.com.au If both the treated group and the negative control show the same result, it suggests the treatment had no effect. wikipedia.org

In the context of the ELA-14 peptide, a specific "ELA-14 negative control" peptide has been developed. tocris.com This control peptide is designed to be structurally similar to ELA-14 but biologically inactive, meaning it should not bind to or activate the Apelin Receptor. tocris.com By using this specific negative control, researchers can ensure that any observed cellular or physiological responses are a direct result of the active ELA-14 peptide and not due to non-specific interactions or the peptide vehicle.

Scientific experiments often utilize a trio of controls to ensure the reliability of the findings. wikipedia.orglabonline.com.au

Control TypeDescriptionPurposeExample in ELA-14 Research
Negative Control A group that does not receive the experimental treatment and is not expected to show a response. rockland.comquora.comTo establish a baseline and rule out false positives. scienceready.com.auquora.comCells treated with the This compound peptide , which is designed to be inactive. tocris.com
Positive Control A group that receives a treatment with a known, expected positive outcome. scienceready.com.auquora.comTo confirm that the experimental setup and procedure are working correctly. rockland.comquora.comCells treated with a known potent Apelin Receptor agonist, like Apelin-13, which is expected to elicit a strong response. scbt.com
Vehicle Control A group that receives the solvent or medium in which the experimental substance is dissolved, but not the substance itself. labonline.com.austudentdoctor.netTo ensure that the delivery method or solvent does not have an effect on its own. studentdoctor.netreddit.comreddit.comCells treated with the buffer solution used to dissolve the ELA-14 peptide.

The careful inclusion of these distinct controls allows researchers to dissect the specific effects of the molecule of interest with a high degree of confidence.

Specificity: Negative controls, in particular, help to ensure the specificity of the observed effect. nih.gov In the case of ELA-14, using a specific negative control peptide helps to confirm that the biological response is due to the specific interaction of ELA-14 with the Apelin Receptor and not some other off-target effect.

Reproducibility: The detailed reporting of control groups and their results is crucial for the reproducibility of scientific findings. fiveable.mepsychology.town When other researchers can replicate an experiment, including its controls, and obtain similar results, it strengthens the confidence in the original findings. psychology.town

Properties

IUPAC Name

(2S)-1-[(2S)-2-[[(2S)-1-[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-1-[(2S)-2-[[(2R)-2-[[(2S)-5-(diaminomethylideneamino)-2-[[(2S)-5-(diaminomethylideneamino)-2-[[(2S)-5-oxopyrrolidine-2-carbonyl]amino]pentanoyl]amino]pentanoyl]amino]-3-sulfanylpropanoyl]amino]-4-methylsulfanylbutanoyl]pyrrolidine-2-carbonyl]amino]-4-methylpentanoyl]amino]-3-(1H-imidazol-5-yl)propanoyl]amino]-3-hydroxypropanoyl]amino]propanoyl]amino]-3-methylbutanoyl]pyrrolidine-2-carbonyl]amino]-3-phenylpropanoyl]pyrrolidine-2-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C72H112N22O17S2/c1-38(2)31-47(87-65(105)52-19-12-27-92(52)67(107)46(24-30-113-6)85-64(104)51(36-112)90-59(99)44(18-11-26-79-72(75)76)83-58(98)43(17-10-25-78-71(73)74)84-60(100)45-22-23-55(96)82-45)61(101)86-48(33-42-34-77-37-80-42)62(102)89-50(35-95)63(103)81-40(5)57(97)91-56(39(3)4)69(109)93-28-13-20-53(93)66(106)88-49(32-41-15-8-7-9-16-41)68(108)94-29-14-21-54(94)70(110)111/h7-9,15-16,34,37-40,43-54,56,95,112H,10-14,17-33,35-36H2,1-6H3,(H,77,80)(H,81,103)(H,82,96)(H,83,98)(H,84,100)(H,85,104)(H,86,101)(H,87,105)(H,88,106)(H,89,102)(H,90,99)(H,91,97)(H,110,111)(H4,73,74,78)(H4,75,76,79)/t40-,43-,44-,45-,46-,47-,48-,49-,50-,51-,52-,53-,54-,56-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GAICDMQRJWUXLP-YYZDMLIRSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CC(C(=O)NC(CC1=CN=CN1)C(=O)NC(CO)C(=O)NC(C)C(=O)NC(C(C)C)C(=O)N2CCCC2C(=O)NC(CC3=CC=CC=C3)C(=O)N4CCCC4C(=O)O)NC(=O)C5CCCN5C(=O)C(CCSC)NC(=O)C(CS)NC(=O)C(CCCN=C(N)N)NC(=O)C(CCCN=C(N)N)NC(=O)C6CCC(=O)N6
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H](C(=O)N[C@@H](C(C)C)C(=O)N1CCC[C@H]1C(=O)N[C@@H](CC2=CC=CC=C2)C(=O)N3CCC[C@H]3C(=O)O)NC(=O)[C@H](CO)NC(=O)[C@H](CC4=CN=CN4)NC(=O)[C@H](CC(C)C)NC(=O)[C@@H]5CCCN5C(=O)[C@H](CCSC)NC(=O)[C@H](CS)NC(=O)[C@H](CCCN=C(N)N)NC(=O)[C@H](CCCN=C(N)N)NC(=O)[C@@H]6CCC(=O)N6
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C72H112N22O17S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

1621.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Ela 14 Negative Control: Design, Inactivity, and Role in Preclinical Research

Characterization of ELA-14 Negative Control as an Inactive Peptide Analog

The this compound is a synthetic peptide specifically designed to lack the biological activity of its parent molecule, the ELA-14 peptide. Its utility is rooted in its structural similarity to the active peptide, coupled with a critical modification that prevents receptor activation.

The active ELA-14 peptide, also known as Elabela (19-32), is a 14-amino-acid fragment of the larger ELA-32 prohormone. medchemexpress.com It is a potent agonist for the apelin receptor (APJ), a G protein-coupled receptor involved in cardiovascular function. medchemexpress.commednexus.org The sequence of the active human ELA-14 peptide is H-Pyr-Arg-Arg-Cys-Met-Pro-Leu-His-Ser-Arg-Val-Pro-Phe-Pro-OH.

The this compound was developed through structure-activity relationship studies. acs.org These studies identified that the arginine residue at position 10 (Arg10) is crucial for the peptide's ability to bind and activate the apelin receptor. To create an inactive analog, this key arginine residue was substituted with an alanine (B10760859) (Ala) residue. Alanine was chosen for its neutral, non-polar side chain, which is unable to replicate the specific interactions of the positively charged arginine side chain required for receptor activation.

The resulting sequence for the this compound is H-Pyr-Arg-Arg-Cys-Met-Pro-Leu-His-Ser-Ala -Val-Pro-Phe-Pro-OH. This single amino acid substitution is the sole difference between the active ligand and the inactive control peptide.

Table 1: Comparison of Active ELA-14 and this compound This table is interactive. Click on the headers to learn more about each property.

FeatureActive ELA-14This compound
Sequence H-Pyr-R-R-C-M-P-L-H-S-R -V-P-F-P-OHH-Pyr-R-R-C-M-P-L-H-S-A -V-P-F-P-OH
Key Residue (Pos. 10) Arginine (R)Alanine (A)
Molecular Formula C₇₅H₁₁₉N₂₅O₁₇S₂C₇₂H₁₁₂N₂₂O₁₇S₂
Molecular Weight ( g/mol ) 1707.031621.93
Biological Role Apelin Receptor AgonistInactive Control

The defining characteristic of the this compound is its inability to elicit a biological response through the apelin receptor. The substitution of Arg10 with Ala effectively abolishes the peptide's agonist activity. acs.org In various in vitro assays, the this compound is shown to be inert, meaning it does not stimulate the downstream signaling pathways typically activated by the apelin receptor. frontiersin.org This inactivity is essential for its function as a negative control, as it allows researchers to confirm that any observed effects from the active ELA-14 peptide are due to specific receptor-ligand interactions and not from non-specific effects of introducing a peptide into the experimental system. The use of such inactive analogs is a standard practice in pharmacology to validate the specificity of a ligand for its receptor. nih.govcore.ac.uk

Derivation from Active ELA-14 Peptide

Strategic Implementation of this compound in In Vitro Experimental Systems

The primary application of the this compound is to establish a reliable baseline in experiments designed to study the function of the apelin receptor. It is used to differentiate between specific, receptor-mediated events and non-specific background noise.

In assays measuring apelin receptor activation, the negative control is indispensable for interpreting the results accurately. It provides a benchmark for zero receptor activation, against which the activity of agonists like ELA-14 can be quantified.

Ligand binding assays are performed to determine the affinity of a ligand for its receptor. In a typical competition binding experiment, a radiolabeled or fluorescently-tagged active ligand is incubated with cells or membranes expressing the apelin receptor. The ability of an unlabeled test compound (like active ELA-14) to displace the tagged ligand is measured.

In this context, the this compound is used to define the level of non-specific binding. nih.gov Since the negative control has a negligible affinity for the receptor, it should not displace the tagged active ligand. Any reduction in signal in the presence of the negative control is considered background noise. The signal measured in the presence of a high concentration of the negative control is therefore subtracted from all other measurements to reveal the specific binding of the active ligands.

Table 2: Representative Data from a Competitive Ligand Binding Assay This table is interactive. Explore the data to understand how a negative control is used to determine specific binding.

Test CompoundConcentration (nM)Signal (Counts Per Minute)% Specific Binding
Total Binding (No Competitor) -5000100%
Non-Specific Binding -5000%
Active ELA-14 1275050%
Active ELA-14 10100011%
Active ELA-14 1005501%
This compound 1000495~0%

Note: Data are hypothetical and for illustrative purposes.

The apelin receptor couples to inhibitory G proteins, specifically to the Gαi1 subunit. medchemexpress.comfrontiersin.org Activation of the Gαi1 pathway by an agonist like ELA-14 leads to the inhibition of adenylyl cyclase, resulting in a decrease in intracellular cyclic AMP (cAMP) levels. nih.gov

To confirm that a measured decrease in cAMP is a direct result of apelin receptor activation by ELA-14, the this compound is run in parallel. In these experiments, cells treated with the negative control should exhibit no change in their basal cAMP levels. biorxiv.org This establishes a baseline, confirming that the peptide itself, absent the specific Arg10 residue, does not interfere with the cAMP signaling machinery. Any significant drop in cAMP observed with the active ELA-14 can then be confidently attributed to specific Gαi1-mediated receptor signaling.

Table 3: Illustrative Data from a cAMP Signaling Assay This table is interactive. See how the negative control provides a baseline for measuring agonist activity.

TreatmentcAMP Level (pmol/well)% Inhibition of Basal cAMP
Basal (No Treatment) 10.00%
This compound (1 µM) 9.91%
Active ELA-14 (1 nM) 7.525%
Active ELA-14 (10 nM) 5.248%
Active ELA-14 (100 nM) 2.179%

Note: Data are hypothetical and for illustrative purposes.

Establishing Baselines for Apelin Receptor Activation Assays

In β-arrestin-2 Recruitment Experiments

The interaction between a ligand and its G protein-coupled receptor (GPCR), such as the apelin receptor (APJ), can trigger multiple downstream signaling cascades. One important pathway is the recruitment of β-arrestin proteins, which can lead to receptor internalization and initiation of G protein-independent signaling. The active ELA-14 peptide is known to induce the recruitment of β-arrestin-2 to the APJ receptor. rndsystems.comtocris.comglpbio.com

To confirm that this recruitment is a specific effect of ELA-14 binding to APJ, researchers utilize the this compound. rndsystems.comtocris.comglpbio.com This inactive peptide, when applied to cells expressing APJ and a β-arrestin-2 fusion protein (often linked to a reporter enzyme or fluorescent protein), should not elicit a signal. A lack of response in the presence of the this compound, contrasted with a robust signal from the active ELA-14, provides strong evidence that the observed β-arrestin-2 recruitment is a direct consequence of APJ activation by its specific ligand. frontiersin.org This is a critical checkpoint to rule out off-target or non-specific interactions that could confound the interpretation of results. bioone.org

Table 1: Representative Data from a β-arrestin-2 Recruitment Assay

CompoundConcentrationβ-arrestin-2 Recruitment Signal (Normalized)
Vehicle-1.0
ELA-14100 nM8.5
This compound100 nM1.1

Controlling for Non-Specific Effects in Cellular Assays

The this compound is essential for validating the specificity of cellular responses attributed to the ELABELA-APJ axis. targetmol.com

In Cell Proliferation and Migration Studies Modulated by ELABELA-APJ Axis

The ELABELA-APJ signaling pathway has been implicated in regulating cell proliferation and migration in various cell types, including mesenchymal stem cells and endothelial cells. nih.govresearchgate.netrcsi.science Studies have shown that treatment with ELA can enhance the proliferation and migratory capabilities of these cells. nih.govresearchgate.net To definitively link these effects to the ELABELA-APJ axis, the this compound is employed.

In High-Throughput Screening for APJ Modulators

High-throughput screening (HTS) is a powerful method for discovering novel agonists or antagonists of the APJ receptor. dovepress.comresearchgate.net In these large-scale experiments, thousands of compounds are tested for their ability to modulate APJ activity. The this compound plays a vital role in ensuring the quality and reliability of HTS campaigns. dovepress.comumich.edu

During HTS, the this compound is used alongside a positive control (like active ELA-14 or apelin-13) and a vehicle control. dovepress.comresearchgate.net The negative control helps to establish a baseline of non-specific activity, allowing for the identification of false positives—compounds that appear to be active but are actually interfering with the assay components or causing general cellular toxicity. umich.edumdpi.com A robust and reliable HTS assay for APJ modulators will show a clear distinction between the strong signal of the positive control and the lack of signal from both the vehicle and the this compound. dovepress.com

In Assays Measuring Downstream Molecular Events (e.g., PI3K/AKT Pathway)

The activation of the APJ receptor by ELABELA can initiate a cascade of intracellular signaling events, including the phosphorylation and activation of the PI3K/AKT pathway. researchgate.netwikipathways.org This pathway is crucial for many cellular processes, such as cell survival, growth, and proliferation. nih.gov To confirm that the activation of the PI3K/AKT pathway is a specific downstream consequence of ELABELA-APJ binding, the this compound is an essential experimental tool.

In these studies, cells are treated with active ELA-14, the this compound, or a vehicle. The phosphorylation status of key proteins in the PI3K/AKT pathway, such as AKT itself, is then measured, often by Western blot. A significant increase in phosphorylated AKT in cells treated with active ELA-14, but not in those treated with the negative control, provides strong evidence that the PI3K/AKT pathway is indeed activated by the ELABELA-APJ axis. researchgate.netnih.gov This approach helps to eliminate the possibility that the observed signaling is due to off-target effects of the peptide or other experimental variables. ulisboa.ptarizona.edu

Strategic Implementation of this compound in In Vivo Preclinical Models

The use of the this compound extends beyond in vitro studies to in vivo preclinical models, where it is critical for validating the physiological relevance of the ELABELA-APJ pathway.

Validation of ELA-14-Mediated Physiological Modulations in Animal Models

In animal models, the this compound is used to confirm that the physiological effects observed after administration of the active ELA-14 peptide are specifically due to its interaction with the APJ receptor. ahajournals.org For example, studies have investigated the role of the ELABELA-APJ axis in cardiovascular function, where ELA has been shown to have effects on blood pressure and cardiac contractility. oup.com

To validate these findings, one group of animals would receive the active ELA-14 peptide, while a control group receives the this compound. scienceopen.com If the physiological changes, such as a reduction in arterial pressure, are observed only in the animals treated with the active peptide, it provides strong evidence for the specific in vivo action of ELA-14 through the APJ receptor. rndsystems.comtocris.comglpbio.com This is crucial for ensuring that the observed effects are not due to a general stress response or other non-specific actions of the peptide. acs.org

Control for General Peptide Administration Effects

The primary purpose of the this compound is to account for any physiological responses that may arise from the administration of a peptide, independent of its specific receptor-binding activity. The design of this control molecule is critical to its function. It is engineered by making a minimal alteration to the active ELA-14 peptide sequence to eliminate its biological activity while preserving its general physicochemical properties.

The this compound features a single amino acid substitution within the 14-amino-acid sequence of the parent peptide. tocris.comtocris.com Specifically, the Arginine (R) residue at position 10 is replaced by an Alanine (A) residue. This modification is not arbitrary; it is based on structure-activity relationship studies of the ELABELA peptide family. Research involving alanine scanning—a technique where individual amino acids are systematically replaced with alanine—has revealed that certain residues are critical for binding to the APJ receptor and initiating signaling pathways. novoprolabs.com The arginine at this position is one such critical residue, and its substitution with the non-functional side chain of alanine renders the peptide incapable of activating the APJ receptor. tocris.comnovoprolabs.com

By using this inactive analogue, researchers can distinguish the specific outcomes of APJ receptor activation from non-specific effects. These can include the physiological stress of the administration procedure itself, the body's response to the volume of the carrier solution, or any non-specific interactions that a peptide of similar size and charge might have within a biological system. Any observed effect that is present in the active ELA-14 group but absent in the this compound group can be more confidently attributed to the specific biological action of ELA-14.

Table 1: Comparative Properties of ELA-14 and this compound This interactive table summarizes the key differences between the active peptide and its negative control based on available data.

FeatureELA-14 (Active Peptide)This compoundReference
Sequence pGlu-Arg-Arg-Cys-Met-Pro-Leu-His-Ser-Arg -Val-Pro-Phe-PropGlu-Arg-Arg-Cys-Met-Pro-Leu-His-Ser-Ala -Val-Pro-Phe-Pro tocris.comtocris.com
Molecular Formula C75H119N25O17S2C72H112N22O17S2 tocris.comtocris.com
Molecular Weight 1707.031621.93 tocris.comtocris.com
Biological Activity Potent APJ Receptor AgonistInactive rndsystems.comchemondis.comtocris.com
Key Modification Contains Arginine at position 10Arginine at position 10 substituted with Alanine tocris.comtocris.com

Methodological Rigor in Comparative Preclinical Studies

In a typical comparative study, three groups would be used:

Vehicle Control: Receives only the carrier solution.

Negative Control: Receives the this compound peptide.

Experimental Group: Receives the active ELA-14 peptide.

Table 2: Illustrative Research Findings in a Comparative Preclinical Study This table provides a hypothetical example of expected results from a study utilizing ELA-14 and its negative control to measure a specific biological endpoint, such as APJ receptor activation.

Experimental GroupMeasured Endpoint (e.g., % APJ Receptor Activation)Interpretation
Vehicle Control 0%Baseline, no activity.
This compound ~0-2%Demonstrates the inactivity of the control peptide; any minor signal is considered background noise.
Active ELA-14 95%Shows a strong, specific biological effect attributable to the active peptide's interaction with its target receptor.

By employing the this compound, preclinical studies adhere to a high standard of scientific investigation, ensuring that the therapeutic potential and physiological roles of ELA-14 are assessed with accuracy and precision.

Advanced Methodologies and Analytical Considerations for Ela 14 Negative Control Application

Integration of ELA-14 Negative Control within Robust Experimental Designs

The foundational strength of any preclinical study lies in its design. Integrating an this compound is not merely a procedural step but a core component of a design aimed at producing unambiguous and reproducible data. This involves meticulous protocol standardization and thoughtful consideration of group allocation.

Standardized Protocols for Peptide Control Preparation and Application

The reliability of a negative control begins with its preparation and application. Standardized protocols are crucial to ensure that the control is inert and that its application does not introduce unintended variables. The quality of synthesized peptides, for instance, should be characterized to confirm purity and identity. biorxiv.org

Application protocols must be rigorously defined. In cellular assays, a common negative control involves using the vehicle in which the active peptide is dissolved, such as dimethyl sulfoxide (B87167) (DMSO), to account for any effects of the solvent itself. pnas.org In binding assays, such as those using ELISA, a non-specific protein like GST may be used as a negative control to measure background binding. biorxiv.org For studies investigating peptide-MHC interactions, a well-established method involves incubating cells without any peptide or with an irrelevant peptide that does not bind the specific HLA molecule being studied. unil.ch This ensures that any observed T-cell activation is specific to the peptide of interest. pnas.org

The following table outlines examples of negative control application protocols found in research literature.

Assay Type Negative Control Purpose Source
Peptide-pulsing / T-cell activationDMSO-pulsed cells; Irrelevant peptide (e.g., TQV)To confirm that T-cell activation is specific to the ELA peptide and not the vehicle or a non-cognate peptide. pnas.org
Peptide:HLA Refolding AssayIncubation without peptideTo establish the baseline signal in the absence of a binding peptide. unil.ch
In vitro Cytokine Release AssayControl peptide (e.g., Pen)To ensure that observed inhibition of cytokine release is due to the specific active peptide and not a general peptide effect. life-science-alliance.org
ELISA-based Binding AssayGST proteinTo determine the level of non-specific binding of antibodies to the assay plate and other components. biorxiv.org

These standardized approaches are fundamental to isolating the specific effects of the experimental variable.

Considerations for Control Group Sizing and Randomization in Preclinical Studies

The principles of robust preclinical trial design, as outlined in guidelines like the ARRIVE guidelines, are critical when using an this compound. arriveguidelines.org The primary goal is to create an experimental group and a control group that are as identical as possible, differing only in the intervention. arriveguidelines.org

Randomization is a key technique used to minimize bias and ensure that the control and treatment groups are comparable at the start of an experiment. fda.govnovotech-cro.com By randomly assigning experimental units (e.g., animals, cell cultures) to either the treatment or the this compound group, researchers can mitigate the influence of known and unknown confounding variables. novotech-cro.com This process helps to ensure that any observed differences are attributable to the treatment and not to a pre-existing systematic difference between the groups. psu.edu

The size of the control group is another critical consideration. The group must be large enough to provide sufficient statistical power to detect a true difference if one exists. ahajournals.org While there is no single formula for sample size, it is often determined through power analysis, which takes into account the expected effect size, the variability of the data, and the desired levels of statistical significance (p-value) and power. tghn.org In complex study designs, a visual representation such as a timeline diagram can be invaluable for clearly communicating the allocation of treatments and controls over the course of the experiment. arriveguidelines.org

Data Interpretation and Statistical Analysis in the Context of Negative Controls

The data generated from the this compound group serves as the bedrock for statistical analysis and interpretation. It provides the baseline against which all other results are measured, allowing for the quantification of background noise, the minimization of bias, and the confirmation of specificity.

Assessment of Background Noise and Non-Specific Signals

A primary function of the this compound is to establish a quantitative measure of background noise and non-specific signals inherent in an assay system. cabidigitallibrary.orgutwente.nl In assays like ELISA or flow cytometry, the signal from the negative control represents the baseline reading that can arise from various factors, including reagent cross-reactivity or instrument noise. patsnap.combioreba.ch

Statistical methods are employed to use this baseline data to set a threshold for determining a true "positive" signal. nanostring.com A common approach is to calculate the mean of the negative control readings and add a multiple of the standard deviation (SD). nanostring.com The choice of this threshold involves a trade-off:

A stringent threshold (e.g., mean + 2SD or the maximum value of the negative controls) minimizes the risk of false positives but may increase the chance of false negatives. nanostring.com

A more liberal threshold (e.g., the geometric mean of the negative controls) reduces false negatives but may increase the number of false positives. nanostring.com

In some analyses, the background signal from the negative control is directly subtracted from the experimental readings. nanostring.com The goal is to achieve an optimal signal-to-noise ratio, which in some assays is ideally between 10:1 and 40:1, to ensure data reproducibility. who.int This careful accounting for background noise is essential for accurate data interpretation. patsnap.combioreba.ch

Minimizing Bias and Confounding Variables through Control Application

By ensuring the control group is treated identically to the experimental group in every way except for the active peptide, many potential confounding variables (e.g., differences in cell culture media, incubation times, or animal handling) can be neutralized. medium.com Furthermore, negative controls serve a diagnostic purpose during data analysis. lshtm.ac.uk If a statistically significant effect is observed in the negative control group compared to a baseline or another control, it signals the presence of residual bias or an unmeasured confounding variable. nih.gov This finding would suggest that the observed effect in the treatment group may not be solely due to the intervention, prompting a re-evaluation of the experimental setup and data interpretation. nih.gov

Ensuring Specificity of Observed Phenotypes and Molecular Changes

Perhaps the most critical role of the this compound is to ensure that an observed biological effect—whether a change in cell phenotype or a molecular interaction—is specifically caused by the experimental agent. pnas.org

For example, in studies of T-cell recognition, an ELA peptide might be tested for its ability to activate a specific T-cell clone. The negative control, which could be an irrelevant peptide, is used to demonstrate that the T-cell activation does not occur in its presence. pnas.org A positive result with the ELA peptide alongside a negative result with the control peptide provides strong evidence that the observed activation is specific to the ELA sequence. pnas.org Similarly, if studying changes in cellular phenotypes like proliferation or adhesion after a genetic knockout, a negative control in a related molecular assay (e.g., a binding assay) can help confirm that the phenotype is linked to a specific molecular event. biorxiv.org

The following table summarizes research findings where negative controls were essential for demonstrating the specificity of an observed change.

Observed Change Experimental System Negative Control Used Conclusion Supported by Control Source
T-cell activation (eGFP fluorescence)Coculture of reporter T-cells with peptide-pulsed HAP1 cellsTQV peptide (irrelevant peptide) and DMSO-pulsed cellsT-cell activation was specific to the ELA peptide, as no activation occurred with the negative controls. pnas.org
Biofilm formationPseudomonas aeruginosa culture in microtiter platesMueller-Hinton broth onlyQuantification of biofilm was specific to bacterial growth, with the control establishing the zero-biofilm baseline. nih.gov
Altered cell proliferation and adhesionSETD6 knockout melanoma cellsGST protein in an in-vitro binding assayThe observed phenotypes were linked to a specific molecular interaction (SETD6-BRD4), the specificity of which was confirmed by the negative control in the binding assay. biorxiv.org
Cytokine release inhibitionHuman whole-blood model stimulated with LPSControl peptide (C3-Pen)The reduction in cytokine levels was a specific effect of the P7-Pen peptide, not a general property of peptides. life-science-alliance.org

Ultimately, the rigorous use of the this compound allows researchers to move from correlation to causation, providing confidence that the molecular changes and resulting phenotypes are a direct consequence of the specific peptide under investigation.

Troubleshooting and Addressing Unexpected Results with this compound

The use of a negative control is a cornerstone of robust experimental design, providing a baseline to distinguish specific effects from non-specific background noise. In the context of ELA-14, a peptide apelin receptor agonist, the this compound is crucial for validating the specificity of observed biological effects. However, unexpected results, such as activity in the negative control group, can arise, necessitating a systematic troubleshooting approach. This section outlines the methodologies for identifying the sources of such anomalies and strategies for refining the experimental setup.

Identifying Potential Sources of Non-Specific Activity

Non-specific activity of a negative control can confound experimental outcomes, leading to erroneous interpretations. When the this compound exhibits unexpected signals, a thorough investigation into potential sources of this activity is warranted. The primary areas of concern include contamination, issues with reagent integrity, and procedural inconsistencies.

One of the most common culprits is reagent contamination . This can occur at multiple stages, from manufacturing to experimental handling. The negative control itself could be inadvertently contaminated with the active ELA-14 peptide. Similarly, shared reagents, such as buffers or media, and equipment like pipettes, can be sources of cross-contamination from positive samples. researchgate.net Aerosolic contamination is another possibility, where microscopic droplets containing the active compound can be transferred to the negative control samples. researchgate.net

Primer or probe issues in molecular assays can also lead to false positives in negative controls. For instance, in quantitative polymerase chain reaction (qPCR) experiments designed to measure the downstream effects of ELA-14 signaling, the formation of primer-dimers can generate a signal that is independent of the target template. generi-biotech.com

The integrity of the experimental system itself can also be a source of non-specific signals. In cell-based assays, the health and confluency of the cell culture can influence background signals. Stressed or overly confluent cells may exhibit altered receptor expression or signaling pathways, leading to responses that are not specific to the experimental treatment. In techniques like immunohistochemistry (IHC), endogenous enzymes or reactive epitopes within the tissue can lead to non-specific binding of detection reagents, creating a false signal in negative control tissues. bio-techne.com

Finally, procedural errors during the experiment can contribute to unexpected results. Inaccurate pipetting, improper washing steps that fail to remove unbound reagents, or errors in data acquisition and analysis can all manifest as activity in the negative control group. For example, in enzyme-linked lectin assays (ELLA), insufficient removal of non-specific inhibitors from serum samples can result in apparent inhibition that is not antibody-mediated. nih.gov

To systematically identify the source of non-specific activity, a researcher can refer to the following diagnostic table:

Potential Source Description Diagnostic Check
Reagent Contamination The negative control or other reagents are contaminated with the active ELA-14 compound or another activating substance.Test a fresh, unopened vial of the this compound. Prepare fresh buffers and solutions. Use dedicated pipettes and filtered tips for the negative control. researchgate.net
Primer-Dimer Formation (for qPCR) Primers anneal to each other, leading to amplification and a fluorescent signal in the absence of the target sequence.Run the PCR product on an agarose (B213101) gel to check for bands of the expected primer-dimer size. Perform a melt curve analysis. generi-biotech.com
Cellular Health and Confluency Stressed, senescent, or overly dense cells exhibit altered baseline activity.Visually inspect cells under a microscope before and after the experiment. Perform a cell viability assay.
Endogenous Enzyme Activity (for IHC/ELISA) Enzymes present in the sample can react with the detection substrate, causing a false positive signal.Include a control where the primary antibody is omitted but the detection reagents are added. Use appropriate blocking buffers. bio-techne.com
Procedural Inconsistencies Errors in pipetting, washing, incubation times, or data collection.Review the experimental protocol in detail. Observe another researcher performing the same protocol.

Strategies for Re-evaluating Experimental Setup and Reagents

Once potential sources of non-specific activity have been identified, a systematic re-evaluation of the experimental setup and reagents is necessary to mitigate these issues and ensure the reliability of future experiments.

The first step is to quarantine and test all reagents . This involves using a fresh, certified batch of this compound. It is also advisable to prepare new stock solutions of all common reagents, such as buffers, media, and solvents, from starting materials that have been properly stored and are within their expiration dates. researchgate.net When contamination is suspected, implementing stricter handling protocols, such as using separate sets of pipettes for preparing negative and positive controls, can prevent future occurrences. researchgate.net

Optimizing assay conditions is another critical strategy. For binding assays, this may involve adjusting the concentration of the this compound and the active ELA-14 peptide. High concentrations can sometimes lead to non-specific binding or aggregation. sartorius.com In PCR-based assays, optimizing the annealing temperature and primer concentrations can help to minimize the formation of primer-dimers and other non-specific amplification products. researchgate.net A dilution series of the template and primers can help to find the optimal concentrations that yield a robust signal for the positive control without generating a signal in the negative control.

For cell-based and tissue-based assays, refining the blocking and washing steps is often effective. The use of appropriate blocking agents, such as bovine serum albumin (BSA) or normal serum from the same species as the secondary antibody, can reduce non-specific antibody binding. bio-techne.com Increasing the number or duration of wash steps can also help to remove unbound reagents more effectively.

A comprehensive re-validation of the experimental system may be necessary. This includes ensuring that the cell line used is expressing the target receptor at appropriate levels and that the cells are in a healthy, logarithmic growth phase. For animal studies, factors such as the age and health of the animals can influence experimental outcomes and should be carefully controlled.

Finally, incorporating additional and more stringent controls can provide a clearer picture of non-specific effects. This could include a "no template control" in PCR, which contains all reaction components except the DNA template, or a "no primary antibody" control in IHC. generi-biotech.combio-techne.com In some cases, using an alternative negative control compound with a different chemical structure but similar physical properties to ELA-14 can help to confirm that the observed non-specific effects are not unique to the this compound molecule itself.

The following table provides a summary of strategies to address unexpected results with the this compound:

Problem Potential Cause Recommended Strategy
Signal in Negative Control Reagent contaminationUse fresh, unopened reagents. Implement stricter aseptic techniques. Use dedicated equipment for controls. researchgate.net
Primer-dimer formation (qPCR)Optimize annealing temperature and primer concentrations. Redesign primers if necessary. biosearchtech.com
Non-specific bindingOptimize blocking steps with appropriate agents (e.g., BSA, normal serum). bio-techne.com Adjust concentration of reagents. sartorius.com
Insufficient washingIncrease the number and/or duration of wash steps.
High Background Signal Poor quality of cells or tissueUse healthy, low-passage number cells. Ensure proper tissue fixation and processing.
Autofluorescence of cells or tissueImage an unstained sample to determine the level of autofluorescence and adjust imaging parameters accordingly.
Inconsistent Results Pipetting errors or procedural driftReview and standardize the protocol. Use calibrated pipettes. Automate liquid handling where possible.
Reagent degradationAliquot reagents to minimize freeze-thaw cycles. Store all components at their recommended temperatures. generi-biotech.com

By systematically investigating the potential sources of non-specific activity and implementing these re-evaluation strategies, researchers can effectively troubleshoot unexpected results obtained with the this compound, thereby ensuring the accuracy and validity of their experimental findings.

Future Perspectives in Peptide Control Design and Translational Research of the Apelin System

Evolving Methodologies for Inactive Peptide Analog Development

A significant challenge in the therapeutic application of endogenous peptides like apelin and ELA is their short in-vivo half-life, often lasting only a few minutes. oup.comnih.gov This rapid degradation is primarily carried out by peptidases such as angiotensin-converting enzyme 2 (ACE2) and neprilysin (NEP). nih.govpnas.orgresearchgate.net Consequently, a major focus of peptide drug discovery has been the development of metabolically stable analogs.

The ELA-14 negative control was developed by modifying the sequence of the active ELA-14 peptide. tocris.comrndsystems.com In the active form, the amino acid sequence contains a Serine (S) and an Arginine (R) residue that are important for its agonistic activity at the APJ receptor. In the this compound, these are substituted with Alanine (B10760859) (A) and Valine (V), respectively. tocris.comtocris.com This subtle change renders the peptide incapable of activating the APJ receptor, making it an ideal negative control. chemondis.comtargetmol.com

Compound Sequence Modification Molecular Weight ( g/mol ) Chemical Formula
ELA-14 (human) X-R-R-C-M-P-L-H-S-R-V-P-F-PX = Pyroglutamic acid (Glp)1707.03C₇₅H₁₁₉N₂₅O₁₇S₂
This compound X-R-R-C-M-P-L-H-S-A-V-P-F-PX = Pyroglutamic acid (Glp)1621.93C₇₂H₁₁₂N₂₂O₁₇S₂
Table 1: Comparison of the active ELA-14 peptide and its corresponding negative control. The substitution of key amino acids (highlighted) results in an inactive peptide. Data sourced from Tocris Bioscience. tocris.comtocris.comrndsystems.com

Other strategies to enhance peptide stability, which can also be adapted for creating controls, include the insertion of non-canonical amino acids, the use of D-amino acids instead of the natural L-amino acids, and N- or C-terminal modifications to block enzymatic cleavage. nih.gov These evolving methodologies are crucial for producing a sophisticated toolbox of chemical probes to dissect the complex pharmacology of the apelin system.

Impact of Rigorous Negative Control Usage on the Reliability of Apelin Receptor Research

In experimental biology, a negative control is an essential component of experimental design, used to ensure that an observed effect is due to the variable being tested and not to other, non-specific factors. labster.com The use of a well-characterized inactive analog like the this compound is critical for validating the specificity of responses observed with the active ELA-14 peptide in apelin receptor research.

The primary function of the this compound is to establish a baseline and control for false-positive results in various cellular and in-vivo assays. labster.comdovepress.com When studying the effects of ELA-14 on APJ receptor activation, researchers will run parallel experiments with the this compound. An effect that is observed with ELA-14 but not with the negative control can be confidently attributed to the specific activation of the APJ receptor. researchgate.net

This is particularly important in assays that measure downstream signaling events following receptor activation, such as:

G-protein signaling assays: Measuring the inhibition of cyclic AMP (cAMP) production. ahajournals.orgfrontiersin.org

β-arrestin recruitment assays: Quantifying the interaction between the activated receptor and β-arrestin proteins. rndsystems.comahajournals.orgfrontiersin.org

Calcium mobilization assays: Detecting transient increases in intracellular calcium concentration upon receptor activation. dovepress.comfrontiersin.org

ERK1/2 phosphorylation assays: Measuring the activation of the MAPK/ERK signaling cascade. frontiersin.orgfrontiersin.org

Assay Type Expected Result with ELA-14 (Agonist) Expected Result with this compound Interpretation of Control Result
cAMP Accumulation Assay Inhibition of forskolin-induced cAMP levels. ahajournals.orgNo significant change in cAMP levels.Confirms that cAMP inhibition is a specific APJ-mediated event.
β-Arrestin Recruitment Dose-dependent increase in β-arrestin recruitment to the receptor. rndsystems.comahajournals.orgNo recruitment of β-arrestin.Validates that the observed β-arrestin signal is due to specific receptor activation.
Intracellular Calcium Mobilization Increase in intracellular calcium flux. frontiersin.orgNo increase in intracellular calcium.Rules out non-specific effects on calcium channels or cell membrane integrity.
ERK1/2 Phosphorylation Increased phosphorylation of ERK1/2. frontiersin.orgfrontiersin.orgNo change in ERK1/2 phosphorylation.Demonstrates that the MAPK pathway activation is specifically triggered by the ligand-receptor interaction.
Table 2: Expected outcomes in common APJ receptor signaling assays when using the active ELA-14 peptide versus the this compound. The negative control is essential for validating the specificity of the observed signaling events.

By rigorously applying such negative controls, researchers can significantly increase the reliability and reproducibility of their findings, preventing the misinterpretation of data that could arise from off-target effects or experimental artifacts.

Contribution to the Discovery and Validation of Novel APJ Modulators and Therapeutic Targets

The discovery and development of new drugs targeting the apelin system heavily relies on robust screening and validation protocols where inactive controls are indispensable. The APJ receptor is a key therapeutic target for conditions like heart failure and pulmonary arterial hypertension, making the search for novel modulators an active area of research. oup.comfrontiersin.orgnih.gov

In the initial phases of drug discovery, high-throughput screening (HTS) campaigns are often employed to screen large libraries of compounds for their ability to activate or inhibit the APJ receptor. dovepress.com In these screens, negative controls are fundamental for data normalization and hit identification. researchgate.net For instance, in a calcium mobilization HTS assay designed to find APJ agonists, cells treated with only buffer or with an inactive peptide like the this compound serve to define the baseline (zero-activity) level. dovepress.comresearchgate.net Only compounds that produce a signal significantly above this baseline are considered "hits."

Furthermore, once initial hits are identified, a crucial step is to perform counter-screens to eliminate false positives. This often involves testing the active compounds on a parental cell line that does not express the APJ receptor. dovepress.com An inactive control like the this compound is used in parallel to confirm that the parental cells are indeed unresponsive to APJ-specific peptides. researchgate.net

In the later stages of validation, an inactive control is used to confirm the specific mechanism of action of a potential new drug. For example, if a novel small molecule is believed to be an APJ agonist, its binding and functional profile will be compared directly to both a known agonist (e.g., ELA-14) and an inactive control (e.g., this compound). synthelis.com This allows researchers to confirm that the new molecule's effects are mediated specifically through the APJ receptor and not through some other off-target mechanism. acs.org This rigorous validation is a prerequisite before a compound can advance into preclinical and clinical development.

Q & A

Q. What is the primary purpose of ELA-14 negative control in experimental design?

this compound is an inactive peptide used to distinguish specific APJ receptor activation by ELA-14 from non-specific cellular responses. It ensures that observed effects (e.g., β-arrestin recruitment, Akt phosphorylation) are attributable to the active compound and not experimental artifacts .

Q. How does the structural composition of this compound differ from active ELA-14?

The inactive control (Pyr-RRCMPLHSAVPFP-OH) lacks key residues critical for receptor binding, such as the N-terminal glutamic acid (Glu) in active ELA-14 (Glp-ERRCMPLHSRVPFP-OH). This modification disrupts interactions with the APJ receptor, rendering it biologically inert .

Q. What assays are typically used to confirm the inactivity of this compound?

β-arrestin recruitment assays and G-protein signaling pathways (e.g., cAMP inhibition) are standard. For example, active ELA-14 activates Gαi1 and β-arrestin-2 with EC50 values of 8.6 nM and 166 nM, respectively, while the negative control should show no significant activity in these pathways .

Advanced Research Questions

Q. How can researchers validate the specificity of this compound in complex cellular models?

Co-treatment experiments with APJ receptor antagonists (e.g., F13A) can confirm that residual activity in the control is receptor-independent. Additionally, RNA interference (siRNA) targeting APJ can further validate the absence of off-target effects .

Q. What methodological steps are critical when interpreting contradictory data between ELA-14 and its negative control?

  • Dose-response validation: Ensure the negative control lacks dose-dependent effects.
  • Batch consistency: Verify peptide purity (>95%) via HPLC and mass spectrometry to rule out contamination.
  • Pathway-specific assays: Use orthogonal methods (e.g., Western blotting for YAP phosphorylation) to confirm signaling pathway inactivity .

Q. How should researchers address discrepancies in β-arrestin recruitment potency between ELA-14 and related peptides (e.g., ELA-32)?

Comparative studies using NanoLuc®-based β-arrestin recruitment assays can quantify pathway-specific efficacy. For instance, ELA-14 exhibits lower β-arrestin-2 activation (EC50 = 166 nM) compared to ELA-32, which may reflect differences in N-terminal residues critical for receptor conformation .

Q. What are the implications of this compound’s rapid plasma degradation (t1/2 <2 min) for in vivo studies?

Researchers should use stabilized formulations (e.g., PEGylation) or continuous infusion to maintain plasma levels. Parallel in vitro stability tests in serum-containing media are recommended to correlate degradation kinetics with functional outcomes .

Methodological Best Practices

Q. How to design a robust negative control strategy for APJ receptor studies?

  • Dual controls: Include both this compound and a scrambled peptide to account for sequence-specific artifacts.
  • Blinded experiments: Mask treatment groups during data collection to reduce bias.
  • Receptor internalization assays: Monitor APJ trafficking to confirm the control does not induce receptor endocytosis .

Q. What statistical approaches mitigate false positives when using this compound?

  • Power analysis: Ensure adequate sample size to detect biologically relevant effect sizes.
  • Multiplicity correction: Apply methods like Bonferroni adjustment for high-throughput datasets.
  • Negative control normalization: Use the control’s baseline to standardize active compound responses .

Data Interpretation and Troubleshooting

Q. How to resolve unexpected activity in this compound batches?

  • Structural validation: Re-analyze peptide sequences via tandem mass spectrometry.
  • Contamination checks: Test for endotoxins or residual solvents using LAL assays or GC-MS.
  • Functional cross-validation: Compare with independent negative controls (e.g., APJ knockout models) .

Q. Why might this compound show partial agonism in certain cell lines?

Cell-specific expression of receptor isoforms or accessory proteins (e.g., β-arrestin isoforms) may cause non-canonical signaling. CRISPR-edited isogenic cell lines can isolate these variables .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.